molecular formula C20H30N4O3S B2707304 2-cyclohexyl-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 1105250-32-5

2-cyclohexyl-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No. B2707304
CAS RN: 1105250-32-5
M. Wt: 406.55
InChI Key: JYLAZDLBJKSPAD-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups and structural features, including a cyclohexyl group, a tetrahydrofuran ring, an amide group, and a thieno[3,4-c]pyrazole ring. Thiazoles, which are similar to thieno[3,4-c]pyrazoles, are known to have diverse biological activities .


Molecular Structure Analysis

The thieno[3,4-c]pyrazole ring is a heterocyclic compound that includes sulfur and nitrogen atoms . The cyclohexyl group is a cycloalkane with a six-membered ring . The tetrahydrofuran ring is a five-membered ring containing an oxygen atom.


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the thieno[3,4-c]pyrazole ring might undergo electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

  • Research involving pyrazole-acetamide derivatives, closely related to the chemical compound , has led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes demonstrate significant antioxidant activity, suggesting potential applications in areas requiring oxidative stress mitigation (Chkirate et al., 2019).

Antitumor Activity

  • Studies on derivatives of similar compounds have shown promising results in antitumor activity. For instance, certain novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives exhibit inhibitory effects on different cell lines, suggesting potential applications in cancer treatment and pharmacological research (Albratty et al., 2017).

Synthesis of Heterocyclic Compounds

  • The compound and its derivatives are used in the synthesis of a diverse array of heterocyclic compounds. These compounds have shown high inhibitory effects in antiproliferative activity screenings, indicating potential applications in drug discovery and development for various diseases, including cancer (Shams et al., 2010).

Insecticidal Assessment

  • Research into derivatives of this compound has included the synthesis and insecticidal assessment against the cotton leafworm, Spodoptera littoralis. This indicates potential applications in agricultural pest control and the development of new insecticides (Fadda et al., 2017).

Preparation and Reactions in Organic Chemistry

  • This compound is also involved in various preparation and reaction processes in organic chemistry, contributing to the synthesis of novel compounds and offering insights into chemical reaction mechanisms and pathways (Dyachenko et al., 2004).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Thiazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

properties

IUPAC Name

2-cyclohexyl-N-[2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O3S/c25-18(9-14-5-2-1-3-6-14)22-20-16-12-28-13-17(16)23-24(20)11-19(26)21-10-15-7-4-8-27-15/h14-15H,1-13H2,(H,21,26)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLAZDLBJKSPAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NC2=C3CSCC3=NN2CC(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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